5,6-Dimethoxyisatoic anhydride

Descripción general

Descripción

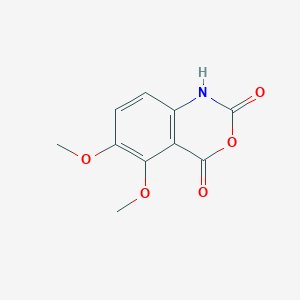

5,6-Dimethoxyisatoic anhydride is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate for Drug Synthesis

5,6-Dimethoxyisatoic anhydride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts. For instance, it has been reported that isatoic anhydrides can act as intermediates for antiphlogistic agents and remedies for diabetic complications .

Case Study: Antiphlogistic Agents

A notable case study involves the synthesis of specific antiphlogistic agents from this compound. Researchers have demonstrated that by modifying the anhydride structure, they can enhance the anti-inflammatory properties of the resultant compounds. This modification process often involves substitution reactions that yield derivatives with improved efficacy and reduced side effects.

Agrochemical Applications

Reagent in Agrochemical Synthesis

In the agrochemical industry, this compound is utilized as a reagent for synthesizing herbicides and pesticides. Its ability to form stable intermediates makes it valuable in developing compounds that target specific pests while minimizing environmental impact.

Case Study: Herbicide Development

A practical application of this compound was observed in the synthesis of a new class of herbicides. The synthetic pathway involved the use of this compound to create derivatives that exhibited selective herbicidal activity against certain weed species without affecting crop yields. This development underscores the compound's role in advancing sustainable agricultural practices.

Organic Synthesis Applications

Versatile Reagent

this compound is recognized for its versatility as a reagent in organic synthesis. It can participate in various chemical reactions such as acylation and cyclization, leading to the formation of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Acylation | Used to introduce acyl groups into nucleophiles, enhancing reactivity. |

| Cyclization | Facilitates the formation of cyclic structures which are crucial in drug design. |

| Derivatization | Enables the modification of existing compounds to improve their properties. |

Research and Development

Innovative Research Directions

Ongoing research focuses on optimizing synthetic pathways involving this compound to enhance yield and reduce by-products. Studies have shown that using mixed solvents can significantly improve reaction efficiency and product purity .

Propiedades

Fórmula molecular |

C10H9NO5 |

|---|---|

Peso molecular |

223.18 g/mol |

Nombre IUPAC |

5,6-dimethoxy-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C10H9NO5/c1-14-6-4-3-5-7(8(6)15-2)9(12)16-10(13)11-5/h3-4H,1-2H3,(H,11,13) |

Clave InChI |

QXHYAHPAXYHLAD-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C(C=C1)NC(=O)OC2=O)OC |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.